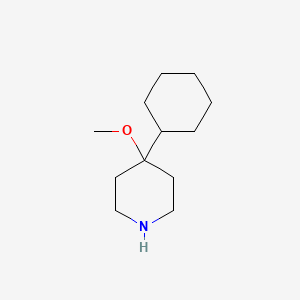![molecular formula C15H27NO4 B15051425 (hexahydro-1H-pyrrolizin-1-yl)methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B15051425.png)
(hexahydro-1H-pyrrolizin-1-yl)methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (hexahydro-1H-pyrrolizin-1-yl)methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate is a complex organic molecule It features a pyrrolizine ring system, which is a bicyclic structure containing nitrogen, and a butanoate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (hexahydro-1H-pyrrolizin-1-yl)methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate typically involves multiple steps:
Formation of the Pyrrolizine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino alcohol and a dicarboxylic acid derivative under acidic or basic conditions.
Esterification: The hydroxyl group of the pyrrolizine derivative is esterified with (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
化学反応の分析
Types of Reactions
(hexahydro-1H-pyrrolizin-1-yl)methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate: can undergo various chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
科学的研究の応用
(hexahydro-1H-pyrrolizin-1-yl)methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate: has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its derivatives can be used to study enzyme interactions and metabolic pathways.
Industrial Applications: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (hexahydro-1H-pyrrolizin-1-yl)methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate involves its interaction with specific molecular targets. The pyrrolizine ring system can interact with enzymes or receptors, potentially inhibiting or activating their functions. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.
類似化合物との比較
(hexahydro-1H-pyrrolizin-1-yl)methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate: can be compared with other pyrrolizine derivatives and butanoate esters:
Pyrrolizine Derivatives: Compounds like pyrrolizidine alkaloids, which are known for their toxic effects, can be compared to understand the safety profile of the compound.
Butanoate Esters:
Similar Compounds
Pyrrolizidine Alkaloids: Known for their presence in certain plants and their hepatotoxic effects.
Ethyl Butanoate: Used in the food industry for its fruity aroma.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C15H27NO4 |
|---|---|
分子量 |
285.38 g/mol |
IUPAC名 |
2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12?,13?,15-/m0/s1 |
InChIキー |
BWQSLRZZOVFVHJ-CLTVBZQCSA-N |
異性体SMILES |
C[C@@H]([C@@](C(C)C)(C(=O)OCC1CCN2C1CCC2)O)O |
正規SMILES |
CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


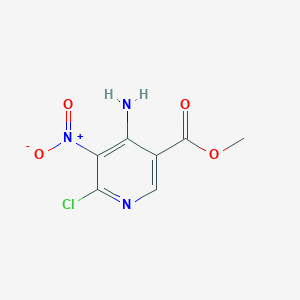
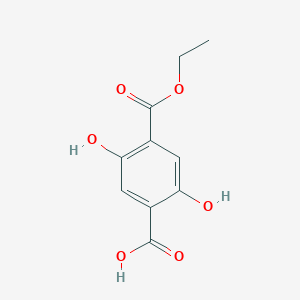
![(4R,4aS,9aS)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-decahydro-1H-pyrido[3,4-d]azepin-1-one](/img/structure/B15051362.png)
![2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine](/img/structure/B15051367.png)
![(1E)-N-hydroxy-2-[(2S)-pent-4-en-2-yloxy]ethanimine](/img/structure/B15051374.png)

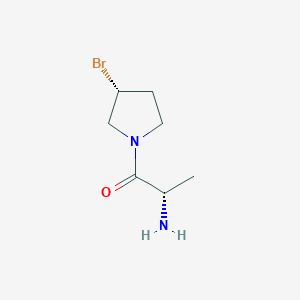
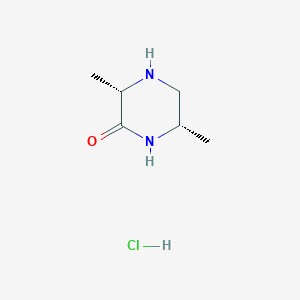
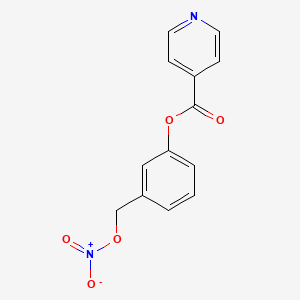
![tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]morpholine-4-carboxylate](/img/structure/B15051410.png)
![tert-Butyl 4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasiline-1(2H)-carboxylate](/img/structure/B15051417.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15051419.png)
![(1R,3R,5R)-2-[(tert-butoxy)carbonyl]-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15051433.png)
